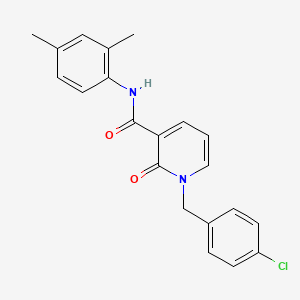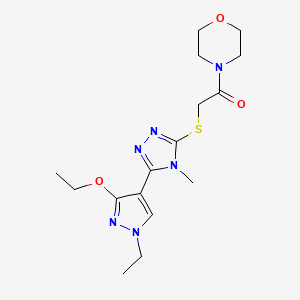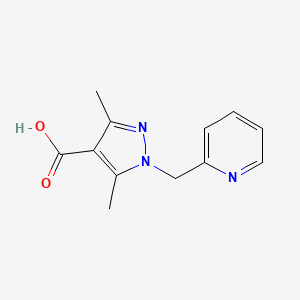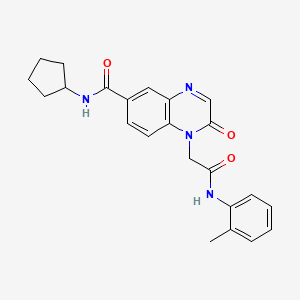
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigation of Dihydronicotinamides
Spectroscopic studies on dihydronicotinamides, which share a structural resemblance to the target compound, highlight the importance of such molecules in understanding the electronic properties and conformational dynamics of natural coenzymes like NADH. These studies, utilizing NMR, UV/VIS absorption, and fluorescence spectroscopy, reveal insights into the effective conjugation between dihydropyridine and carboxamide π-systems, suggesting potential applications in biochemical research and the development of enzymatic models (Fischer, Fleckenstein, & Hönes, 1988).
Ring Cleavage Reactions and Synthesis of Derivatives
Research on the reactions of oxazine-dione derivatives with amines, leading to the synthesis of various pyrimidines, acetoacetamides, and carboxamides, showcases the chemical versatility of compounds structurally related to the target compound. Such studies are fundamental in medicinal chemistry for the synthesis of new molecules with potential therapeutic applications (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Pyrazolo[3,4-b]pyridine Derivatives
The preparation and structural analysis of pyrazolo[3,4-b]pyridines reveal the significance of aromatic substitution patterns in influencing molecular properties. Such compounds, including those with chlorophenyl groups, have applications in the development of materials and pharmaceuticals due to their unique electronic and structural characteristics (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Synthesis of Dihydropyridine Derivatives
The synthesis and evaluation of dihydropyridine derivatives, especially those with specific substituents like chlorophenyl, demonstrate their broad applicability in creating bioactive molecules. These compounds are of interest in pharmaceutical chemistry for their potential as lead compounds in drug discovery (Ghorbani-Vaghei, Malaekehpoor, Hasanein, Karamyan, & Asadbegy, 2016).
Polyamides and Poly(amide-imide)s Synthesis
Studies on the synthesis of polyamides and poly(amide-imide)s derived from aromatic compounds with amide and imide functionalities highlight the material science applications of these molecular frameworks. Such polymers, characterized by high thermal stability and excellent solubility, find applications in advanced material engineering and the development of high-performance polymers (Saxena, Rao, Prabhakaran, & Ninan, 2003).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-10-19(15(2)12-14)23-20(25)18-4-3-11-24(21(18)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPLOXVXOXGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)




![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)

![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)



